molecular formula C20H20Cl2FeN4 B088895 Dichlorotetrakis(pyridine)iron CAS No. 15138-92-8

Dichlorotetrakis(pyridine)iron

Cat. No.: B088895
CAS No.: 15138-92-8
M. Wt: 443.1 g/mol
InChI Key: KVQSAWIBLUAVAB-UHFFFAOYSA-L
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Description

Dichlorotetrakis(pyridine)iron, with the chemical formula FeCl₂(C₅H₅N)₄, is a coordination complex that features iron(II) as the central metal ion coordinated to four pyridine ligands and two chloride ions. This compound is a yellow solid and serves as a prominent example of a transition metal pyridine complex. It is widely used as an anhydrous precursor to other iron complexes and catalysts .

Scientific Research Applications

Dichlorotetrakis(pyridine)iron has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other iron complexes and as a catalyst in various organic reactions, including hydrosilylation and cross-coupling reactions.

    Biology: The compound is studied for its potential role in mimicking the active sites of iron-containing enzymes.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of fine chemicals and as a catalyst in industrial processes.

Safety and Hazards

Dichlorotetrakis(pyridine)iron(II) is labeled as an irritant . It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichlorotetrakis(pyridine)iron is typically synthesized by treating ferrous chloride (FeCl₂) with an excess of pyridine (C₅H₅N). The reaction is carried out under an inert atmosphere to prevent oxidation of the iron(II) center. The general reaction is as follows: [ \text{FeCl}_2 + 4 \text{C}_5\text{H}_5\text{N} \rightarrow \text{FeCl}_2(\text{C}_5\text{H}_5\text{N})_4 ]

Industrial Production Methods: While the laboratory synthesis involves simple mixing of reagents, industrial production may involve more controlled conditions to ensure purity and yield. The reaction is typically conducted in a solvent such as ethanol or methanol to facilitate the dissolution of reactants and the formation of the complex .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the iron(II) center is oxidized to iron(III). This can be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or molecular oxygen (O₂).

    Reduction: The compound can also be reduced back to iron(II) from iron(III) using reducing agents like sodium borohydride (NaBH₄).

    Substitution: The pyridine ligands in the complex can be substituted with other ligands such as phosphines or amines under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: H₂O₂, O₂, and other oxidizing agents.

    Reduction: NaBH₄, lithium aluminum hydride (LiAlH₄).

    Substitution: Various ligands like triphenylphosphine (PPh₃), ammonia (NH₃).

Major Products Formed:

Mechanism of Action

The mechanism by which dichlorotetrakis(pyridine)iron exerts its effects is primarily through its ability to coordinate with various substrates and facilitate chemical transformations. The iron center can undergo redox changes, allowing it to participate in electron transfer reactions. The pyridine ligands stabilize the iron center and modulate its reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Dichlorotetrakis(pyridine)iron can be compared with other similar transition metal pyridine complexes, such as:

  • Dichlorotetrakis(pyridine)cobalt(II)
  • Dichlorotetrakis(pyridine)nickel(II)
  • Dichlorotetrakis(pyridine)copper(II)

Uniqueness:

Properties

IUPAC Name

dichloroiron;pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C5H5N.2ClH.Fe/c4*1-2-4-6-5-3-1;;;/h4*1-5H;2*1H;/q;;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQSAWIBLUAVAB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.Cl[Fe]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2FeN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15138-92-8
Record name Tetrapyridineiron(II) chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dichlorotetrakis(pyridine)iron
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